3-Hydroxydesmonomethylpromazine
Descripción
3-Hydroxydesmonomethylpromazine is a hydroxylated metabolite of desmonomethylpromazine, a phenothiazine derivative. Phenothiazines are a class of heterocyclic compounds characterized by a sulfur- and nitrogen-containing tricyclic structure. These compounds are primarily known for their antipsychotic and antiemetic properties. The hydroxylation at the 3-position of the phenothiazine ring alters its pharmacokinetic profile, including metabolism, bioavailability, and receptor binding affinity compared to non-hydroxylated analogs .
Propiedades
Número CAS |
10120-31-7 |
|---|---|
Fórmula molecular |
C16H18N2OS |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
10-[3-(methylamino)propyl]phenothiazin-3-ol |
InChI |
InChI=1S/C16H18N2OS/c1-17-9-4-10-18-13-5-2-3-6-15(13)20-16-11-12(19)7-8-14(16)18/h2-3,5-8,11,17,19H,4,9-10H2,1H3 |
Clave InChI |
KPNZJQVYAKBDDT-UHFFFAOYSA-N |
SMILES |
CNCCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31 |
SMILES canónico |
CNCCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31 |
Otros números CAS |
10120-31-7 |
Sinónimos |
3-HDMMP 3-hydroxydesmonomethylpromazine |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Structural Features
Phenothiazines share a common tricyclic backbone but differ in substituents at positions 2 (R1) and 10 (R2). These substituents critically influence their pharmacological activity, metabolism, and side-effect profiles. Below is a comparison of 3-Hydroxydesmonomethylpromazine with structurally related compounds:
Pharmacological and Metabolic Differences
- 3-Hydroxy Levomepromazine : Hydroxylation at the 3-position increases water solubility, facilitating renal excretion. This metabolite retains partial dopamine receptor antagonism but with reduced CNS penetration compared to its parent compound .
- Chlorpromazine : The chlorine substituent enhances receptor binding affinity and prolongs half-life. It is extensively metabolized to sulfoxide and hydroxylated derivatives, which are less active .
- Methopromazine : The methoxy group at position 2 decreases affinity for dopamine receptors but increases histamine H1 receptor antagonism, contributing to sedative effects .
- Acepromazine : The acetyl group at position 2 enhances lipid solubility, improving absorption and duration of action in veterinary use .
Metabolic Pathways
Hydroxylation is a common metabolic pathway for phenothiazines:
- Chlorpromazine : Metabolized via sulfoxidation (to chlorpromazine sulfoxide) and hydroxylation at positions 3 and 7 .
- Levomepromazine : Primarily hydroxylated at position 3, forming 3-Hydroxy Levomepromazine, which is conjugated with glucuronic acid for excretion .
- Methopromazine: Undergoes demethylation of the side-chain dimethylamino group and O-demethylation .
Research Findings and Clinical Implications
- Receptor Binding : Chlorpromazine and its analogs exhibit higher affinity for dopamine D2 receptors, correlating with antipsychotic efficacy. Hydroxylated derivatives like 3-Hydroxy Levomepromazine show reduced receptor binding due to increased polarity .
- Side Effects : Methopromazine and Acepromazine are associated with stronger antihistaminic effects, leading to sedation, while chlorinated derivatives (e.g., Chlorpromazine) carry higher risks of extrapyramidal symptoms .
- Therapeutic Use : Hydroxylated metabolites are generally inactive or less potent, but their presence in plasma can inform dosing regimens to avoid toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
